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Compound of Interest

Compound Name:
(2,4-Difluoro-3-

methylphenyl)boronic acid

Cat. No.: B1471145 Get Quote

An In-Depth Technical Guide to (2,4-Difluoro-3-methylphenyl)boronic acid: Properties,

Synthesis, and Applications

Introduction
(2,4-Difluoro-3-methylphenyl)boronic acid is a substituted arylboronic acid that serves as a

pivotal building block in contemporary organic synthesis and medicinal chemistry. Its structural

complexity, featuring a specific arrangement of two electron-withdrawing fluorine atoms and an

electron-donating methyl group, offers chemists nuanced control over the electronic and steric

properties of target molecules. The significance of fluorinated synthons in drug discovery is

well-established; the strategic incorporation of fluorine atoms can enhance crucial

pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1]

This guide provides a comprehensive technical overview of (2,4-Difluoro-3-
methylphenyl)boronic acid for researchers, medicinal chemists, and drug development

professionals. It covers the compound's fundamental physicochemical properties, outlines a

robust synthetic pathway, details its primary application in palladium-catalyzed cross-coupling

reactions, and provides essential safety and handling protocols.

Part 1: Physicochemical Properties &
Characterization
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The utility of any chemical reagent begins with a thorough understanding of its fundamental

properties. These characteristics dictate its handling, reactivity, and analytical profile.

Property Value Source

CAS Number 1619980-13-0 [2]

Molecular Formula C₇H₇BF₂O₂ [3]

Molecular Weight 171.94 g/mol [2][3]

Appearance
Typically an off-white to white

solid
General Knowledge

Purity
≥98% (Commercial Grade for

Lab Use)
[2]

InChI Key
UEVQAPSBQZFLML-

UHFFFAOYSA-N
[2]

Solubility and Stability: Like most arylboronic acids, (2,4-Difluoro-3-methylphenyl)boronic
acid is generally soluble in polar organic solvents such as tetrahydrofuran (THF), methanol,

and dimethyl sulfoxide (DMSO). It exhibits limited solubility in nonpolar solvents and water. The

compound is stable under normal laboratory conditions, though it is prone to dehydration to

form its cyclic anhydride (a trimeric boroxine) upon heating or under vacuum. This process is

typically reversible upon addition of water. For long-term storage, it should be kept in a cool, dry

environment away from strong oxidizing agents.[4]

Expected Spectroscopic Signature
While specific spectra for this exact compound are not readily available in public databases, its

structure allows for a confident prediction of its key spectroscopic features.

¹H NMR (in DMSO-d₆):

B(OH)₂: A broad singlet appearing around δ 8.0-8.5 ppm. This signal is exchangeable with

D₂O.
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Aromatic Protons: Two signals in the aromatic region (δ 7.0-7.8 ppm). One proton will

appear as a triplet or doublet of doublets due to coupling with the two adjacent fluorine

atoms. The other proton will appear as a doublet of doublets, coupling to one fluorine and

the other aromatic proton.

CH₃: A singlet corresponding to the three methyl protons, expected around δ 2.1-2.4 ppm.

¹³C NMR (in DMSO-d₆):

Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to

fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be

significantly downfield. The carbon attached to the boronic acid group will be visible,

though sometimes broadened. Other carbons will show smaller two- or three-bond C-F

couplings.

CH₃ Carbon: A single peak in the aliphatic region (δ 15-25 ppm).

¹⁹F NMR (in DMSO-d₆):

Two distinct signals are expected for the two chemically non-equivalent fluorine atoms,

likely appearing as complex multiplets due to F-F and F-H coupling.

Mass Spectrometry (ESI-):

The expected molecular ion peak would be at m/z = 171.04 [M-H]⁻.

Part 2: Synthesis and Purification
The synthesis of arylboronic acids is a well-established transformation in organic chemistry,

typically proceeding through an organometallic intermediate.

Retrosynthetic Analysis
The most direct synthetic route involves the formation of a carbon-boron bond, disconnecting

the molecule to a corresponding aryl halide and a boron electrophile.
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(2,4-Difluoro-3-methylphenyl)boronic acid 1-Bromo-2,4-difluoro-3-methylbenzene C-B Disconnection Trialkyl Borate
(e.g., B(OiPr)₃)

Click to download full resolution via product page

Retrosynthetic approach for the target boronic acid.

Synthetic Protocol: Halogen-Metal Exchange Route
This protocol is based on established methods for synthesizing similar fluorinated arylboronic

acids.[5][6] The key transformation is a lithium-halogen exchange at low temperature, followed

by quenching with an electrophilic boron source.

Materials:

1-Bromo-2,4-difluoro-3-methylbenzene

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

Triisopropyl borate (B(OiPr)₃)

Hydrochloric Acid (HCl), 1 M

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-2,4-difluoro-3-

methylbenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.
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Causality: This low temperature is critical to prevent side reactions and decomposition of

the highly reactive aryllithium intermediate that will be formed.

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring

the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1

hour after the addition is complete.

Causality: The n-BuLi performs a halogen-metal exchange with the aryl bromide,

generating the nucleophilic aryllithium species. A slight excess ensures full conversion of

the starting material.

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature

at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to

slowly warm to room temperature overnight.

Causality: The aryllithium attacks the electrophilic boron atom of the borate ester. Using a

sterically hindered borate like triisopropyl borate helps prevent the formation of over-

arylated borate complexes.

Hydrolysis (Workup): The reaction is quenched by the slow addition of 1 M HCl. The mixture

is stirred vigorously for 1-2 hours until two clear layers are observed.

Causality: The acidic workup hydrolyzes the borate ester to the desired boronic acid.

Extraction and Isolation: The aqueous layer is separated and extracted with ethyl acetate

(3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄,

filtered, and concentrated under reduced pressure.

Purification: The crude solid is purified by recrystallization from a suitable solvent system

(e.g., hexanes/ethyl acetate) or by slurry in hexanes to yield the pure (2,4-Difluoro-3-
methylphenyl)boronic acid.

Part 3: Chemical Reactivity and Key Applications
The synthetic value of (2,4-Difluoro-3-methylphenyl)boronic acid is overwhelmingly derived

from its participation in the Suzuki-Miyaura cross-coupling reaction.
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The Suzuki-Miyaura Coupling Reaction
First reported by Akira Suzuki in 1979, this reaction has become one of the most powerful and

widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and

substituted styrene structures.[7] Its advantages include mild reaction conditions, high

functional group tolerance, and the low toxicity of the boron-containing byproducts.[8]

Catalytic Cycle Mechanism: The reaction is catalyzed by a palladium(0) complex and proceeds

through a well-understood catalytic cycle involving three key steps: oxidative addition,

transmetalation, and reductive elimination.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
This generic protocol describes the coupling of (2,4-Difluoro-3-methylphenyl)boronic acid
with a representative aryl bromide.

Materials:

(2,4-Difluoro-3-methylphenyl)boronic acid (1.2 eq)

Aryl Bromide (1.0 eq)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

Solvent (e.g., Toluene/Water, Dioxane/Water)

Step-by-Step Methodology:

Reagent Charging: To a reaction vessel, add the aryl bromide (1.0 eq), (2,4-Difluoro-3-
methylphenyl)boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g.,

Pd(PPh₃)₄, 3 mol%).

Causality: A slight excess of the boronic acid is used to ensure complete consumption of

the often more valuable aryl halide. The base is crucial for activating the boronic acid by

forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9]
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Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

Causality: A biphasic solvent system is common, with the organic solvent solubilizing the

aryl halide and catalyst, and the aqueous phase dissolving the inorganic base and

facilitating the formation of the active boronate.

Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon

through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

Causality: This step is critical to remove dissolved oxygen, which can oxidize and

deactivate the Pd(0) catalyst.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous

stirring. Monitor the reaction progress by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and

concentrate. The crude product is then purified by column chromatography on silica gel to

yield the desired biaryl product.

Applications in Drug Discovery
The incorporation of boronic acids into medicinal chemistry programs has surged, leading to

several FDA-approved drugs.[10][11] Boronic acids can act as transition-state analogs to inhibit

serine proteases or form reversible covalent bonds with biological targets.[12]

(2,4-Difluoro-3-methylphenyl)boronic acid is a valuable building block for constructing

complex molecular scaffolds. The specific substitution pattern is not arbitrary:

Fluorine Atoms: The two fluorine atoms act as strong electron-withdrawing groups, which can

modulate the pKa of the boronic acid and influence the electronics of the aromatic ring. In a

drug candidate, they can block sites of metabolism and form favorable interactions (e.g.,

hydrogen bonds) with protein targets.[1]
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Methyl Group: The methyl group provides steric bulk and can be used to probe specific

pockets in a binding site, potentially improving selectivity and potency.

This reagent is therefore ideal for generating libraries of novel biaryl compounds for screening

in oncology, inflammatory, and infectious disease programs, where such scaffolds are

prevalent.[1][13]

Part 4: Safety and Handling
As with all laboratory reagents, proper handling of (2,4-Difluoro-3-methylphenyl)boronic acid
is essential. The following information is based on safety data for structurally related

compounds.[4][14][15]

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Precautionary Statement Description

P261 Avoid breathing dust.

P280
Wear protective gloves/eye protection/face

protection.

P302 + P352
IF ON SKIN: Wash with plenty of soap and

water.

P305 + P351 + P338

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Handling Procedures:
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Work in a well-ventilated fume hood.

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat,

and nitrile gloves.[16]

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
(2,4-Difluoro-3-methylphenyl)boronic acid stands out as a highly versatile and valuable

reagent for chemical synthesis. Its utility is anchored in its efficacy in the Suzuki-Miyaura cross-

coupling reaction, a cornerstone of modern C-C bond formation. For professionals in drug

discovery and materials science, the compound's unique trifunctional substitution pattern

provides a sophisticated tool for introducing precisely tuned steric and electronic features into

novel molecular architectures. A thorough understanding of its properties, synthesis, and safe

handling is paramount to fully leveraging its synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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